2-Bromo-5-methyl-3-(methylthio)pyridine

Beschreibung

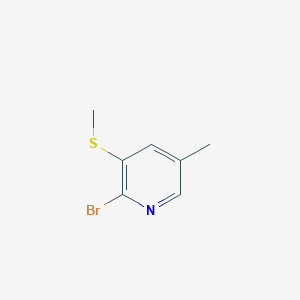

2-Bromo-5-methyl-3-(methylthio)pyridine (CAS: 1820649-46-4) is a brominated pyridine derivative with a molecular formula of C₇H₈BrNS and a molecular weight of 218.114 g/mol. Its structure features a pyridine ring substituted with a bromine atom at position 2, a methyl group at position 5, and a methylthio (-SMe) group at position 3 . This compound is classified as a heterocyclic building block, widely utilized in organic synthesis, pharmaceuticals, and agrochemical research due to its reactive bromine and sulfur-containing functional groups. The methylthio group enhances electron density at the adjacent carbon, influencing regioselectivity in cross-coupling reactions, while the bromine atom serves as a versatile site for nucleophilic substitution or metal-catalyzed transformations . Commercial samples typically exceed 95% purity, ensuring reliability in synthetic applications .

Eigenschaften

IUPAC Name |

2-bromo-5-methyl-3-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQGIEJQMVDGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265069 | |

| Record name | Pyridine, 2-bromo-5-methyl-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820649-46-4 | |

| Record name | Pyridine, 2-bromo-5-methyl-3-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820649-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-5-methyl-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-3-(methylthio)pyridine typically involves the bromination of 5-methyl-3-(methylthio)pyridine. One common method is to react 5-methyl-3-(methylthio)pyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-methyl-3-(methylthio)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the bromine atom or to modify the methylthio group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dehalogenated or demethylated products.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-methyl-3-(methylthio)pyridine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of materials with specific electronic or optical properties.

Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-methyl-3-(methylthio)pyridine depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine and methylthio groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of 2-Bromo-5-methyl-3-(methylthio)pyridine, the following structurally analogous pyridine derivatives are compared:

Table 1: Comparative Analysis of Pyridine Derivatives

Structural and Functional Group Differences

Halogen vs. Mixed Substituents: The target compound and 2-Bromo-3-chloro-5-(methylthio)pyridine both contain bromine but differ in the second halogen (chloro vs. methylthio). In contrast, 5-Bromo-2-methoxy-3-methylpyridine replaces the methylthio group with a methoxy (-OMe) group, which is electron-donating. This stabilizes the pyridine ring but reduces susceptibility to nucleophilic substitution compared to the methylthio group .

Reactive Functional Groups: The formyl group in 2-Bromo-5-formyl-3-methylpyridine introduces aldehyde reactivity, enabling condensations (e.g., Knoevenagel or Schiff base formation) for synthesizing heterocycles or ligands . The amino group in 5-Amino-3-bromo-2-methylpyridine facilitates hydrogen bonding and participation in Buchwald–Hartwig amination, making it valuable in drug discovery .

Physicochemical Properties

- Molecular Weight: The chloro derivative (238.53 g/mol) is the heaviest due to chlorine’s atomic mass, while the amino derivative (187.04 g/mol) is the lightest .

- Polarity: The methoxy and amino derivatives exhibit higher polarity than the methylthio-containing compounds, impacting solubility in polar solvents .

- Refractive Index : 5-Bromo-2-methoxy-3-methylpyridine has a refractive index of 1.554 , indicating moderate light-bending capacity, a property critical in material science .

Biologische Aktivität

2-Bromo-5-methyl-3-(methylthio)pyridine is an organic compound belonging to the pyridine family, characterized by its unique structural features, including a bromine atom at the 2-position, a methyl group at the 5-position, and a methylthio group at the 3-position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_8BrN_S. Its structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological studies. The presence of the bromine atom and the methylthio group contributes to its reactivity and potential as a building block for synthesizing other biologically active compounds.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, influencing cellular processes such as signaling pathways and gene expression. These interactions may affect cellular metabolism and neurotransmitter systems, positioning the compound as a potential therapeutic agent.

Pharmacological Implications

The compound's unique functionalities suggest it may modulate protein binding and influence lipophilicity, which are critical factors in drug design. Its ability to affect metabolic stability makes it an attractive candidate for developing novel drug candidates aimed at various diseases.

Study on Anticancer Properties

In a study examining the anticancer potential of pyridine derivatives, this compound was found to exhibit cytotoxic effects against certain cancer cell lines. The compound demonstrated an IC50 value indicating significant inhibitory activity, suggesting its potential role in cancer therapeutics.

Neurotransmitter Modulation

Another investigation focused on the compound's effects on neurotransmitter systems. Results indicated that this compound could influence serotonin and dopamine pathways, which are crucial in mood regulation and neurological disorders.

Synthesis

The synthesis of this compound typically involves bromination of 5-methyl-3-(methylthio)pyridine. Common methods include:

- Bromination : Utilizing bromine in the presence of an appropriate solvent.

- Optimization : Adjusting reaction conditions to maximize yield and purity.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 3-Bromo-5-methoxypyridine | Contains a methoxy group instead of a methylthio group |

| 5-Bromo-2-methylpyridine | Lacks the methylthio group, affecting reactivity |

| 3-Bromo-6-methoxy-2-methyl-5-pyridine | Used in cholinergic drug synthesis |

This comparison highlights the distinct reactivity patterns conferred by the specific arrangement of functional groups in this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.